5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
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Overview
Description
5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids. This compound is characterized by the presence of a furan ring substituted with a chlorophenyl group and a trifluoromethyl group. It is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of Substituents: The chlorophenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the chlorophenyl group can be introduced using chlorobenzene and a suitable catalyst, while the trifluoromethyl group can be introduced using trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction may yield alcohols or aldehydes.
Scientific Research Applications
5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)furan-3-carboxylic acid: Lacks the trifluoromethyl group, which may affect its chemical properties and reactivity.
2-(Trifluoromethyl)furan-3-carboxylic acid: Lacks the chlorophenyl group, which may influence its biological activity and applications.
Uniqueness
5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O3/c13-7-3-1-2-6(4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHYUUZQNQUMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(O2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371502 |
Source
|
Record name | 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242812-02-8 |
Source
|
Record name | 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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